(Boc-Cys-OH)2 (Boc-Cys-OH)2
Brand Name: Vulcanchem
CAS No.: 10389-65-8
VCID: VC21537428
InChI: InChI=1S/C16H28N2O8S2/c1-15(2,3)25-13(23)17-9(11(19)20)7-27-28-8-10(12(21)22)18-14(24)26-16(4,5)6/h9-10H,7-8H2,1-6H3,(H,17,23)(H,18,24)(H,19,20)(H,21,22)/t9-,10-/m0/s1
SMILES: CC(C)(C)OC(=O)NC(CSSCC(C(=O)O)NC(=O)OC(C)(C)C)C(=O)O
Molecular Formula: C16H28N2O8S2
Molecular Weight: 440.5 g/mol

(Boc-Cys-OH)2

CAS No.: 10389-65-8

Cat. No.: VC21537428

Molecular Formula: C16H28N2O8S2

Molecular Weight: 440.5 g/mol

* For research use only. Not for human or veterinary use.

(Boc-Cys-OH)2 - 10389-65-8

CAS No. 10389-65-8
Molecular Formula C16H28N2O8S2
Molecular Weight 440.5 g/mol
IUPAC Name (2R)-3-[[(2R)-2-carboxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]disulfanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Standard InChI InChI=1S/C16H28N2O8S2/c1-15(2,3)25-13(23)17-9(11(19)20)7-27-28-8-10(12(21)22)18-14(24)26-16(4,5)6/h9-10H,7-8H2,1-6H3,(H,17,23)(H,18,24)(H,19,20)(H,21,22)/t9-,10-/m0/s1
Standard InChI Key MHDQAZHYHAOTKR-UWVGGRQHSA-N
Isomeric SMILES CC(C)(C)OC(=O)N[C@@H](CSSC[C@@H](C(=O)O)NC(=O)OC(C)(C)C)C(=O)O
SMILES CC(C)(C)OC(=O)NC(CSSCC(C(=O)O)NC(=O)OC(C)(C)C)C(=O)O
Canonical SMILES CC(C)(C)OC(=O)NC(CSSCC(C(=O)O)NC(=O)OC(C)(C)C)C(=O)O

Chemical Structure and Properties

(Boc-Cys-OH)2 consists of two Boc-Cys-OH monomers linked through a disulfide bridge. The Boc (tert-butyloxycarbonyl) group serves as a protective group for the alpha-amino function of cysteine, while the disulfide bond forms between the sulfhydryl groups of the two cysteine residues.

Structural Characteristics

The chemical structure features two cysteine residues with their amino groups protected by Boc groups and their carboxylic acid groups remaining free. The defining feature is the S-S linkage formed through oxidation of the thiol groups. This creates a molecule with the following characteristics:

  • Molecular Formula: C16H28N2O8S2

  • Structural Elements:

    • Two Boc-protected amino groups

    • Two free carboxylic acid groups

    • One disulfide bridge

Synthesis Methodologies

Direct Oxidation Method

The most straightforward synthesis approach for (Boc-Cys-OH)2 involves the controlled oxidation of Boc-Cys-OH monomers. This oxidation can be accomplished using various oxidizing agents as detailed in peptide synthesis protocols.

Oxidizing AgentReaction ConditionsYieldComments
IodineAq. MeOH or aq. AcOHHighFast reaction in dipolar solvents
Air oxidationNeutral to basic pHModerateMild conditions, longer reaction time
DMSOTFA/DMSO/anisoleModerate to highOften used in one-pot deprotection/oxidation

The iodine oxidation method is particularly relevant as described in the search results: "Treatment of peptides containing Cys residues with iodine results in simultaneous removal of sulfhydryl protecting groups and disulfide bond formation. Peptides containing a single Cys residue are converted to the symmetrical dimer."

From Protected Precursors

An alternative approach involves starting with differentially protected cysteine derivatives:

  • Begin with Boc-Cys(R)-OH, where R is a removable thiol protecting group

  • Selectively remove the thiol protecting group

  • Allow controlled oxidation to form the disulfide bond

Table 1 from the search results provides valuable information about various thiol protecting groups that could be employed in this synthetic strategy .

Role in Peptide Synthesis

As a Building Block

(Boc-Cys-OH)2 serves as a specialized building block in the synthesis of disulfide-containing peptides. Its use offers certain advantages:

  • Preformed disulfide bond prevents unwanted side reactions

  • Streamlined incorporation of symmetric disulfide structures

  • Compatibility with both solution and solid-phase peptide synthesis methods

In Disulfide Bridge Formation Studies

The compound provides a model system for studying disulfide formation dynamics, which is critical for understanding protein folding and stability. Researchers can use (Boc-Cys-OH)2 to:

  • Investigate disulfide exchange reactions

  • Optimize conditions for disulfide formation

  • Study the influence of different solvents on disulfide stability

Comparison with Other Cysteine Derivatives

Relation to Differently Protected Cysteine Compounds

The search results provide information about several related cysteine derivatives that differ in their protection strategy:

DerivativeProtection StrategyDeprotection MethodApplications
Boc-Cys(tBu)-OHBoc (α-amino), tBu (thiol)TFA (Boc), HF/TFA with DMSO (tBu) Boc peptide synthesis
Boc-Cys(Fm)-OHBoc (α-amino), Fm (thiol)TFA (Boc), base (Fm)Orthogonal protection
Fmoc-Cys(Trt)-OHFmoc (α-amino), Trt (thiol)Piperidine (Fmoc), TFA (Trt) Fmoc peptide synthesis
Fmoc-Cys(Acm)-OHFmoc (α-amino), Acm (thiol)Piperidine (Fmoc), I2/Hg2+/Ag+ (Acm) Selective disulfide formation

The oxidized dimer (Boc-Cys-OH)2 represents a distinct approach where the protection strategy involves both α-amino protection (Boc) and oxidation of the thiol groups to form a disulfide, rather than using thiol-specific protecting groups.

Advantages and Limitations

Compared to monomeric protected cysteines, (Boc-Cys-OH)2 offers distinct advantages and limitations:

Advantages:

  • Preformed disulfide eliminates the need for later oxidation steps

  • Reduces risk of disulfide scrambling in complex peptides

  • Compatible with Boc-based peptide synthesis strategies

Limitations:

  • Less flexible than monomeric building blocks

  • Cannot be used for forming mixed disulfides without additional steps

  • Requires reduction if free thiols are needed later in synthesis

Applications in Research and Industry

Biochemical Research Applications

(Boc-Cys-OH)2 has significant utility in biochemical research, particularly in studies involving:

  • Protein folding mechanisms

  • Disulfide-rich peptide synthesis (e.g., defensins, conotoxins)

  • Development of cyclic peptides with enhanced stability

Pharmaceutical Applications

The compound has potential applications in pharmaceutical research:

  • Synthesis of disulfide-containing drug candidates

  • Production of peptide-based therapeutics

  • Development of cysteine-rich peptide libraries for drug discovery

Synthetic Challenges and Solutions

Racemization Concerns

A significant challenge when working with cysteine derivatives in peptide synthesis is racemization. As noted in the search results: "In contrast to other Fmoc-protected amino acids, Fmoc-protected Cys derivatives can undergo significant racemization during standard coupling reactions."

While this information directly refers to Fmoc derivatives, similar concerns exist for Boc-protected cysteines. The formation of (Boc-Cys-OH)2 must therefore be carefully controlled to prevent racemization at the alpha-carbon.

Optimal Conditions for Disulfide Formation

This suggests that the optimal synthesis of (Boc-Cys-OH)2 would likely involve:

  • Use of dipolar solvents like aqueous methanol

  • Careful pH control to facilitate thiol deprotonation

  • Monitoring to prevent over-oxidation of other functional groups

Analytical Characterization

Spectroscopic Analysis

The analytical characterization of (Boc-Cys-OH)2 typically involves:

  • NMR spectroscopy to confirm structure and purity

  • Mass spectrometry to verify molecular weight

  • IR spectroscopy to identify characteristic functional groups

  • HPLC for purity determination

Structural Verification

Confirmation of the disulfide bond formation can be accomplished through:

  • Ellman's test (negative result indicates absence of free thiols)

  • Reduction experiments (treatment with DTT or TCEP should generate two equivalents of Boc-Cys-OH)

  • UV spectroscopy (disulfide bonds exhibit characteristic absorption)

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